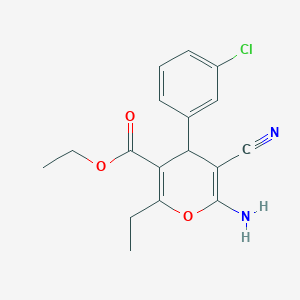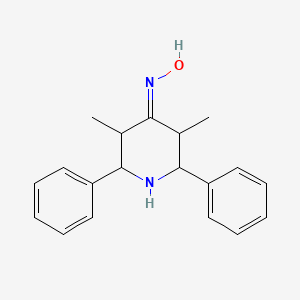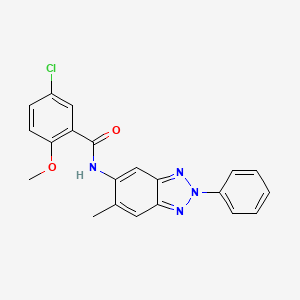
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is a derivative of glycine and is synthesized through a multistep process that involves the reaction of several reagents. In
科学的研究の応用
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate has potential applications in various fields of scientific research. In the field of medicinal chemistry, this compound has been studied for its potential as an anti-inflammatory agent. It has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models. In the field of neuroscience, this compound has been studied for its potential as a neuroprotective agent. It has been found to protect neurons from oxidative stress and prevent neuronal death in animal models of neurodegenerative diseases. In the field of biochemistry, this compound has been studied for its potential as a chiral building block in the synthesis of complex organic molecules.
作用機序
The mechanism of action of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate is not fully understood. However, it has been proposed that this compound exerts its anti-inflammatory and neuroprotective effects through the modulation of several signaling pathways. It has been found to inhibit the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which are involved in the production of pro-inflammatory cytokines and oxidative stress. It has also been found to activate the phosphatidylinositol 3-kinase (PI3K)/Akt pathway, which is involved in cell survival and neuroprotection.
Biochemical and Physiological Effects:
2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate has been found to have several biochemical and physiological effects. In animal models, this compound has been found to reduce inflammation, protect neurons from oxidative stress, and improve cognitive function. It has also been found to have low toxicity and good bioavailability, which makes it a promising candidate for further development as a therapeutic agent.
実験室実験の利点と制限
One of the main advantages of using 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate in lab experiments is its low toxicity and good bioavailability. This makes it a safe and effective compound to use in animal studies. However, one of the limitations of using this compound is its high cost and complex synthesis method. This may limit its availability for use in large-scale experiments.
将来の方向性
There are several future directions for the study of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate. One direction is to further explore its potential as an anti-inflammatory and neuroprotective agent. This may involve studying its effects on other signaling pathways and testing its efficacy in human clinical trials. Another direction is to explore its potential as a chiral building block in the synthesis of complex organic molecules. This may involve developing more efficient and cost-effective synthesis methods for this compound. Overall, the study of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate has the potential to lead to the development of new therapeutic agents and advance the field of organic synthesis.
合成法
The synthesis of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate involves the reaction of several reagents. The first step involves the reaction of 3-methylbenzoyl chloride with glycine in the presence of a base such as sodium hydroxide. This reaction results in the formation of N-(3-methylbenzoyl)glycine. The second step involves the reaction of N-(3-methylbenzoyl)glycine with 2-oxo-2-phenylethyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of 2-oxo-2-phenylethyl N-(3-methylbenzoyl)glycinate.
特性
IUPAC Name |
phenacyl 2-[(3-methylbenzoyl)amino]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4/c1-13-6-5-9-15(10-13)18(22)19-11-17(21)23-12-16(20)14-7-3-2-4-8-14/h2-10H,11-12H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPJKAVHBRLXPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC(=O)OCC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Phenacyl 2-[(3-methylbenzoyl)amino]acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-bromo-N-{3-[(4-methoxyphenyl)amino]-2-quinoxalinyl}benzenesulfonamide](/img/structure/B5208718.png)
![2-{2-[4-(5-bromo-2,4-dimethoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208719.png)
![N-(3-chloro-4-fluorophenyl)-3-{1-[(methylthio)acetyl]-4-piperidinyl}propanamide](/img/structure/B5208723.png)
![4-(2,4-dichlorophenoxy)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]butanamide](/img/structure/B5208731.png)


![N-(3-methylphenyl)-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5208743.png)
![({2-[4-(2-methoxyphenyl)-1-piperazinyl]-3-pyridinyl}methyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5208750.png)
![2-(4-{[(3,4-dimethylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5208755.png)

![N-[2,5-dioxo-1-(4-propoxyphenyl)-3-pyrrolidinyl]-3-fluoro-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B5208774.png)

